8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid
Description
8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom in a six-membered ring, which is fused to a nitrogen-containing spirocyclic system. The presence of the tert-butyl ester group adds to its chemical stability and reactivity.
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6S/c1-13(2,3)21-12(18)15-7-5-14(6-8-15)10(11(16)17)4-9-22(14,19)20/h10H,4-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKMSKUZSXKMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CCS2(=O)=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid typically involves multi-step organic reactions. The starting materials often include commercially available precursors, which undergo a series of transformations such as cyclization, esterification, and oxidation to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone or sulfoxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The spirocyclic nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Scientific Research Applications
8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. The sulfur atom plays a crucial role in its reactivity, enabling the formation of covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 8-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid
- 2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-8-azaspiro[4.5]decan-2-yl]acetic acid
Uniqueness
Compared to similar compounds, 8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid is unique due to the presence of the sulfur atom in its structure. This feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
The compound 8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid , also referred to as a spirocyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and applications.
- Molecular Formula : C11H19NO6S
- Molecular Weight : 293.34 g/mol
- CAS Number : 2230802-48-7
The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors and enzymes. Notably, it has shown affinity for sigma receptors, which are implicated in several neurobiological processes.
2. Receptor Binding Studies
Research indicates that derivatives of the spirocyclic structure exhibit significant binding affinity for sigma receptors:
- A related compound demonstrated a high affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors, with a notable selectivity for σ2 receptors and the vesicular acetylcholine transporter, suggesting potential applications in neurological disorders and tumor imaging .
3. Antitumor Activity
In vivo studies utilizing small animal PET imaging have shown that compounds similar to 8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane can accumulate in tumor tissues, indicating their potential as radiotracers for tumor imaging . The treatment with haloperidol significantly reduced this accumulation, further supporting the role of sigma receptors in tumor targeting.
Case Study 1: Sigma Receptor Ligands
A study explored a series of piperidine compounds related to this spirocyclic structure as sigma receptor ligands. The findings suggested that these compounds could be developed into therapeutic agents for conditions such as depression and schizophrenia due to their modulatory effects on neurotransmitter systems .
Case Study 2: Synthesis and Biological Evaluation
Another investigation focused on the synthesis of difluoroalkylated derivatives of azaspiro compounds, which included the target compound. These derivatives showed promising antitumor properties and were evaluated for their biological activity against various cancer cell lines, demonstrating significant cytotoxic effects .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C11H19NO6S |
| Molecular Weight | 293.34 g/mol |
| CAS Number | 2230802-48-7 |
| Sigma Receptor Affinity (K(i)) | 5.4 ± 0.4 nM |
| Selectivity (σ2/σ1) | 30-fold |
| Cytotoxicity | Significant against cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
